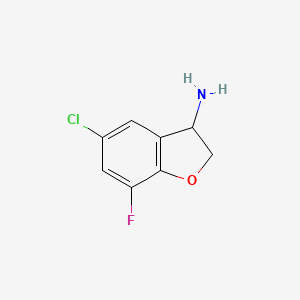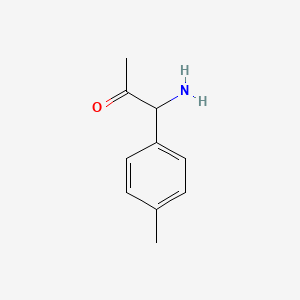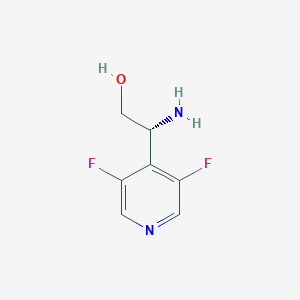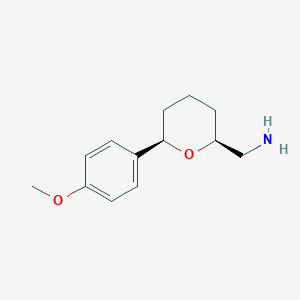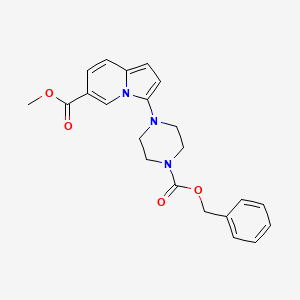![molecular formula C24H23ClN2O5 B13042626 4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
The synthesis of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine involves several steps. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the nitro group: Nitration of the biphenyl core using a mixture of concentrated nitric and sulfuric acids.
Attachment of the methoxybenzyl group: This step involves the use of a Williamson ether synthesis, where the nitro-biphenyl compound reacts with 4-methoxybenzyl chloride in the presence of a base.
Chlorination: Introduction of the chlorine atom can be done using thionyl chloride or another chlorinating agent.
Morpholine ring formation: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions to form the final product.
Analyse Chemischer Reaktionen
4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and alcohol.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural complexity.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The morpholine ring can also interact with various receptors and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-Methoxybenzyl chloride: Used in similar synthetic applications but lacks the nitro and morpholine groups.
4-Methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions but does not have the same biological activity.
4-Methoxybenzoyl chloride: Used in acylation reactions but lacks the biphenyl and morpholine components.
The uniqueness of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C24H23ClN2O5 |
|---|---|
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
4-[4-[2-chloro-5-[(4-methoxyphenyl)methoxy]-4-nitrophenyl]phenyl]morpholine |
InChI |
InChI=1S/C24H23ClN2O5/c1-30-20-8-2-17(3-9-20)16-32-24-14-21(22(25)15-23(24)27(28)29)18-4-6-19(7-5-18)26-10-12-31-13-11-26/h2-9,14-15H,10-13,16H2,1H3 |
InChI-Schlüssel |
WVSYFKYHCCLUDK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)C3=CC=C(C=C3)N4CCOCC4)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


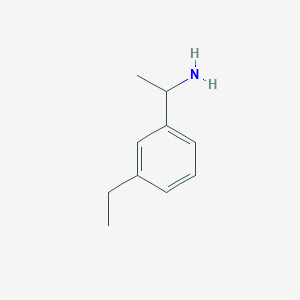

![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
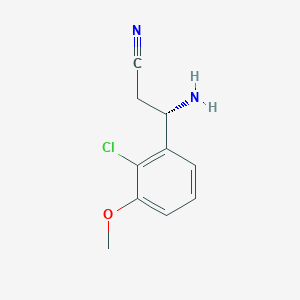


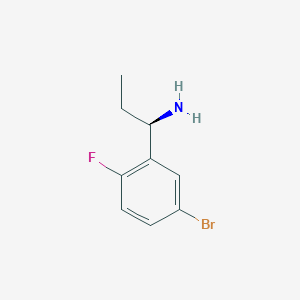

![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
